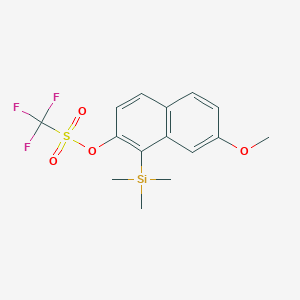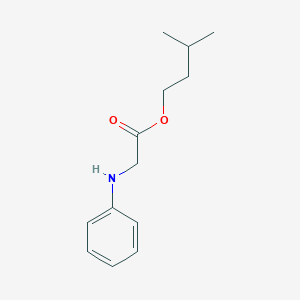
N-Phenylglycine Isopentyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenylglycine Isopentyl Ester is an organic compound with the molecular formula C13H19NO2. It is an ester derivative of N-Phenylglycine, where the glycine moiety is esterified with isopentyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Phenylglycine Isopentyl Ester can be synthesized through the esterification of N-Phenylglycine with isopentyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenylglycine Isopentyl Ester undergoes various chemical reactions, including:
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Acidic or basic conditions with another alcohol.
Reduction: Reducing agents like LiAlH4.
Major Products Formed
Hydrolysis: N-Phenylglycine and isopentyl alcohol.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
Aplicaciones Científicas De Investigación
N-Phenylglycine Isopentyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Phenylglycine Isopentyl Ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release N-Phenylglycine, which may interact with biological targets such as enzymes and receptors . The exact molecular pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylglycine: The parent compound of N-Phenylglycine Isopentyl Ester.
Isopentyl Acetate: Another ester with similar structural features.
Methyl Phenylglycinate: An ester derivative of phenylglycine with a different alcohol moiety.
Uniqueness
This compound is unique due to its specific esterification with isopentyl alcohol, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
3-methylbutyl 2-anilinoacetate |
InChI |
InChI=1S/C13H19NO2/c1-11(2)8-9-16-13(15)10-14-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
Clave InChI |
YCSWUDGPDNJADE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)CNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


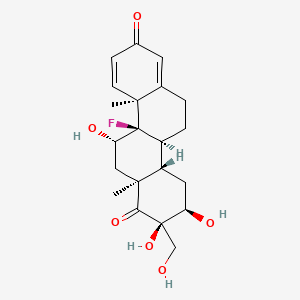
![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)
![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)
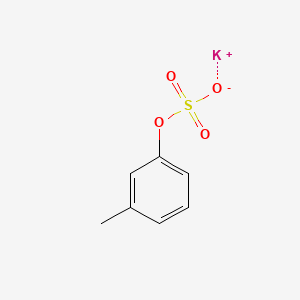

![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)

![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)
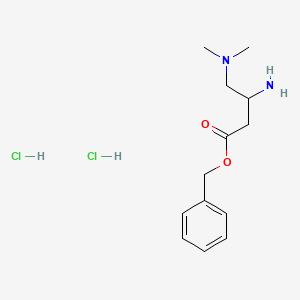
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
